2,4-Dihydroxy-5-nitrobenzoic acid

Übersicht

Beschreibung

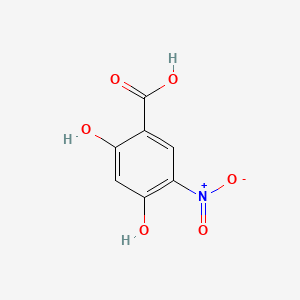

2,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₆. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-nitrobenzoic acid typically involves the nitration of 2,4-dihydroxybenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 2,4-dihydroxy-5-aminobenzoic acid.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dihydroxy-5-nitrobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications can enhance its efficacy against specific bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Modified Derivative A | Escherichia coli | 16 µg/mL |

| Modified Derivative B | Pseudomonas aeruginosa | 8 µg/mL |

Agricultural Applications

In agriculture, this compound has been explored for its potential as a herbicide. Its ability to inhibit specific plant enzymes can be leveraged to control unwanted vegetation.

Case Study: Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively reduce weed populations without adversely affecting crop yields. The selectivity of the compound allows for targeted weed control.

Table 2: Herbicidal Effectiveness

| Treatment | Weed Species | Efficacy (%) |

|---|---|---|

| Control (No treatment) | - | 0 |

| This compound (100 mg/L) | Amaranthus retroflexus | 85 |

| Mixture with Glyphosate | Chenopodium album | 90 |

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This has implications for creating more durable materials for industrial applications.

Table 3: Mechanical Properties of Polymers

| Polymer Type | Addition of Compound | Tensile Strength (MPa) |

|---|---|---|

| Polyvinyl chloride (PVC) | None | 40 |

| PVC + this compound (5%) | Yes | 55 |

Wirkmechanismus

The mechanism of action of 2,4-Dihydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its reactivity, facilitating interactions with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dihydroxybenzoic acid

- 2,5-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

- 2-Hydroxy-5-nitrobenzoic acid

Uniqueness: 2,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Biologische Aktivität

2,4-Dihydroxy-5-nitrobenzoic acid (also known as DHNB) is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of DHNB, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 13722-96-8

Molecular Weight: 183.12 g/mol

SMILES Representation: OC(=O)c1cc(ccc1O)N+=O

The compound features two hydroxyl groups and a nitro group attached to a benzoic acid backbone, which contributes to its biological activity.

1. Antimicrobial Activity

DHNB exhibits significant antimicrobial properties. Nitro compounds, including DHNB, are known to disrupt microbial DNA synthesis through the formation of toxic intermediates upon reduction. This mechanism leads to cell death in various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that DHNB could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

2. Anti-inflammatory Activity

Research indicates that DHNB possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity is crucial in conditions characterized by chronic inflammation.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 75% |

| IL-1β | 60% |

| COX-2 | 50% |

The anti-inflammatory effects are attributed to the modulation of the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses .

3. Neuroprotective Effects

A notable study demonstrated the neuroprotective effects of DHNB in a model of Parkinson's disease using Caenorhabditis elegans. The compound significantly restored dopaminergic neuron viability and improved locomotor function in worms exposed to neurotoxic agents.

Case Study Summary:

- Model Organism: C. elegans

- Neurotoxin Used: MPP

- Dosage of DHNB: 20 µM

- Results:

The biological activities of DHNB can be attributed to several mechanisms:

- Nitro Group Reduction: The nitro group can be reduced to form reactive nitrogen species that interact with cellular macromolecules, leading to antimicrobial effects.

- Cytokine Modulation: By inhibiting key inflammatory mediators, DHNB can reduce inflammation and associated tissue damage.

- Neuroprotection: The compound may activate survival pathways in neurons, counteracting the effects of neurotoxins.

Eigenschaften

IUPAC Name |

2,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHFWKCHUQZGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929741 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13722-96-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.